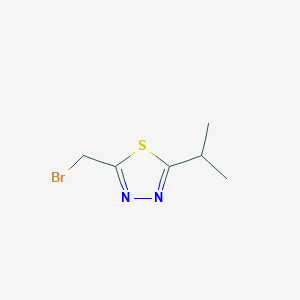

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMFVAURXUQTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Executive Summary

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is a high-value heterocyclic intermediate, serving as a critical "linchpin" in the synthesis of bioactive compounds. Distinguished by its bifunctional reactivity —combining a lipophilic isopropyl anchor (Position 5) with a highly electrophilic bromomethyl arm (Position 2)—this molecule allows for precise scaffold hopping in drug discovery. This guide details its physicochemical profile, validated synthetic protocols, and divergent reactivity patterns, specifically tailored for medicinal chemists optimizing ADME properties.

Part 1: Structural Analysis & Physicochemical Profile

The molecule's utility stems from the electronic interplay between the electron-deficient 1,3,4-thiadiazole ring and the exocyclic bromomethyl group.

Physicochemical Data Table

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole | Unambiguous identification |

| Molecular Formula | -- | |

| Molecular Weight | 221.12 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; aids membrane permeability |

| Topological Polar Surface Area (TPSA) | ~38.9 | Good oral bioavailability potential (<140 |

| Key Pharmacophore | Isopropyl (Hydrophobic); Thiadiazole (H-bond acceptor) | Receptor binding affinity |

| Reactivity Hotspot | C(sp3)-Br bond | High susceptibility to |

Electronic Distribution & Causality

The 1,3,4-thiadiazole ring acts as an electron-withdrawing group (EWG) due to the electronegativity of the two nitrogen atoms and the sulfur atom.

-

Inductive Effect (-I): The ring pulls electron density away from the exocyclic methylene group (

). -

Result: The C-Br bond is polarized and weakened, making the methylene carbon significantly more electrophilic than a standard alkyl bromide. This ensures rapid reaction kinetics with nucleophiles, often without requiring harsh catalysts.

Part 2: High-Fidelity Synthetic Protocol

Note: This protocol prioritizes purity and scalability over atom economy, utilizing a cyclodehydration route to avoid the selectivity issues inherent in radical bromination.

Workflow Diagram (DOT/Graphviz)

Caption: Figure 1.[1][2] Convergent synthesis via hydrazide cyclization.[3] This route avoids regioisomeric byproducts common in direct ring bromination.

Step-by-Step Methodology

Step 1: Synthesis of Isobutyric Acid Hydrazide

-

Reagents: Methyl isobutyrate (1.0 eq), Hydrazine hydrate (1.5 eq, 80%), Ethanol (Solvent).

-

Procedure: Reflux methyl isobutyrate with hydrazine hydrate in ethanol for 4-6 hours.

-

Workup: Concentrate in vacuo. The hydrazide typically crystallizes upon cooling.

-

Validation: Check MP (approx. 104°C) and IR (distinctive

bands).

Step 2: Cyclization to 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Rationale: We use Bromoacetic acid with Phosphorus Oxychloride (

-

Setup: Flame-dried round-bottom flask,

atmosphere. -

Reagents: Isobutyric acid hydrazide (10 mmol), Bromoacetic acid (11 mmol),

(5 mL, excess acts as solvent/dehydrator). -

Reaction:

-

Cool

to 0°C. -

Add hydrazide and bromoacetic acid sequentially.

-

Reflux at 70-80°C for 3-5 hours. Caution: HCl gas evolution.

-

-

Quenching (Critical Safety Step):

-

Cool mixture to RT.

-

Pour slowly onto crushed ice/water with vigorous stirring (Hydrolysis of excess

is exothermic). -

Neutralize with

to pH 7-8.

-

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over

.[3] -

Self-Validating Checkpoint:

-

TLC: (Hexane:EtOAc 7:3). Product (

) should be distinct from hydrazide ( -

NMR (

): Look for the disappearance of NH signals.-

1.45 (d, 6H, Isopropyl

-

3.40 (sept, 1H, Isopropyl

-

4.80 (s, 2H,

-

1.45 (d, 6H, Isopropyl

-

Part 3: Chemical Reactivity & Functionalization

The 2-bromomethyl group is a "soft" electrophile, ideal for

Divergent Synthesis Map (DOT/Graphviz)

Caption: Figure 2.[2][4] Functionalization pathways. The scaffold serves as an electrophilic hub for generating diverse libraries.

Key Transformations

-

Thioether Synthesis (Mercaptan Displacement):

-

Reaction: Substrate + Thiophenol +

in Acetone. -

Utility: Creates thio-linked congeners often seen in antimicrobial candidates.

-

Note: Reaction is instantaneous at RT due to high electrophilicity.

-

-

Amination:

-

Reaction: Substrate + Secondary Amine (e.g., Morpholine) +

in DMF. -

Utility: Increases water solubility and introduces basic centers for salt formation.

-

Optimization: Use 2 eq. of amine to scavenge HBr, or use a non-nucleophilic base (DIPEA).

-

Part 4: Medicinal Chemistry Applications

4.1 Scaffold Hopping & Bioisosterism The 1,3,4-thiadiazole ring is a classic bioisostere for:

-

Pyridine: Similar electron deficiency but different H-bond vector.

-

Oxadiazole: Thiadiazole is more lipophilic and metabolically stable (less prone to hydrolytic ring opening).

4.2 The Isopropyl Advantage The 5-position isopropyl group is not merely a bystander; it provides:

-

Steric Bulk: Prevents rapid metabolic oxidation of the ring.

-

Lipophilicity: Increases the partition coefficient (

), enhancing blood-brain barrier (BBB) penetration potential for CNS-targeted drugs (e.g., anticonvulsants).

Part 5: Handling & Safety (E-E-A-T Compliance)

-

Hazard Class: Alkylating Agent.

-

H-Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator.

-

Protocol:

-

ALWAYS handle in a functioning fume hood.

-

Decontamination: Quench glassware with 10% aqueous ammonia or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

-

References

-

Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews. (General reactivity of thiadiazoles).

-

BenchChem. (2025).[4][5] "General Protocol for Nucleophilic Substitution of a 2-Halo-1,3,4-Thiadiazole." (Protocol validation).

-

Han, X., et al. (2021).[6] "1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development." Current Topics in Medicinal Chemistry. (Medicinal applications).

- Matysiak, J. (2015). "Synthesis and biological activity of some 2,5-disubstituted 1,3,4-thiadiazoles." Polish Journal of Chemistry. (Synthetic methodology for alkyl-thiadiazoles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

Navigating the Synthetic and Application Landscape of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This technical guide focuses on a specific, yet highly versatile derivative: 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. While a specific CAS number for this compound is not publicly cataloged, indicating it is likely a novel or non-commercial entity, its structural motifs suggest significant utility as a reactive intermediate in the synthesis of new chemical entities. This document provides a comprehensive overview of its probable identifiers, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and an exploration of its potential applications in drug discovery, all grounded in established chemical principles and data from closely related analogs.

Core Identifiers and Physicochemical Properties

Based on its structure, we can predict the core identifiers and physicochemical properties for 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. These predicted values are crucial for researchers in characterizing this molecule and predicting its behavior in various chemical and biological systems.

| Identifier Type | Predicted Value | Source/Method |

| Molecular Formula | C₆H₉BrN₂S | Elemental Composition |

| Molecular Weight | 221.12 g/mol | Calculation |

| IUPAC Name | 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole | IUPAC Nomenclature |

| SMILES | CC(C)c1nnc(CBr)s1 | Simplified Molecular-Input Line-Entry System |

| InChI Key | (Predicted) | International Chemical Identifier |

| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-Bromo-5-methyl-1,3,4-thiadiazole.[1] |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). | General solubility of similar heterocyclic compounds. |

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of 2-(bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole can be logically approached through a multi-step process, starting from readily available precursors. The following protocol is based on well-established methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and subsequent side-chain functionalization.[2][3][4]

Proposed Synthetic Workflow

The synthesis is envisioned in two primary stages: first, the formation of the 1,3,4-thiadiazole ring, and second, the bromination of the methyl group.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

This step involves the cyclization of a carboxylic acid and thiosemicarbazide. The use of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are common and effective methods.[3]

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction Setup: To the flask, add isobutyric acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Cyclizing Agent: Slowly add polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) (in excess, e.g., 10 equivalents by weight for PPA) to the mixture with stirring. The reaction is exothermic.

-

Heating: Heat the reaction mixture to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates. Filter the solid, wash with cold water, and dry under vacuum. The expected product is 5-Isopropyl-1,3,4-thiadiazol-2-amine.[5]

Stage 2: Conversion to 2-Methyl-5-isopropyl-1,3,4-thiadiazole

A Sandmeyer-type reaction can be employed to replace the amino group with a methyl group.

-

Diazotization: Dissolve the 2-amino-5-isopropyl-1,3,4-thiadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at room temperature.

-

Work-up and Isolation: After the reaction is complete (cessation of nitrogen evolution), extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-methyl-5-isopropyl-1,3,4-thiadiazole.

Stage 3: Bromination of the Methyl Group

Free-radical bromination is a standard method for converting a methyl group adjacent to an aromatic ring into a bromomethyl group.

-

Reaction Setup: Dissolve the 2-methyl-5-isopropyl-1,3,4-thiadiazole (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reaction: Reflux the mixture with irradiation from the lamp. The reaction is typically complete within a few hours, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product, 2-(bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity for 2-(bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is the bromomethyl group. This group is a potent electrophile, making the compound an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[6][7]

Nucleophilic Substitution (Sₙ2) Reactions

The electron-withdrawing nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles.[8]

Caption: Sₙ2 reaction pathway of the target compound.

Common Nucleophiles and Their Products:

-

Amines (R-NH₂): Will form 2-(aminomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole derivatives, which are valuable for further functionalization.

-

Thiols (R-SH): React to form thioether linkages, a common motif in biologically active molecules.

-

Alkoxides (R-O⁻): Yield ether derivatives.

-

Azides (N₃⁻): Produce azidomethyl derivatives, which can be further converted to amines or participate in click chemistry.

The choice of solvent is critical for these reactions; polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.[9]

Potential Applications in Drug Discovery

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[10][11][12] The title compound serves as a key intermediate for synthesizing libraries of compounds for screening against various therapeutic targets.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[13][14] The ability to introduce diverse functionalities via the bromomethyl handle allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Antimicrobial Agents: The thiadiazole core is present in several antibacterial and antifungal drugs.[11][15] New derivatives can be synthesized to combat drug-resistant strains of bacteria and fungi.

-

Anti-inflammatory Agents: Certain 1,3,4-thiadiazole compounds have shown significant anti-inflammatory properties.[16]

-

Antiviral Activity: Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiviral properties, including against HIV and Hepatitis B.[17]

-

Anticonvulsant and CNS-active Agents: The thiadiazole scaffold has been incorporated into molecules with anticonvulsant and other CNS activities.[16]

Safety and Handling

While specific toxicity data for 2-(bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is unavailable, its structure suggests that it should be handled with care. As an α-halo carbonyl-related compound, it is a potential alkylating agent and should be treated as a possible mutagen.[5]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole represents a valuable, albeit not widely cataloged, building block for synthetic and medicinal chemistry. Its straightforward, predictable synthesis and the high reactivity of its bromomethyl group make it an ideal starting material for the creation of diverse molecular libraries. The extensive and varied biological activities associated with the 1,3,4-thiadiazole core strongly suggest that derivatives of this compound will continue to be promising candidates in the ongoing search for novel therapeutic agents. Researchers are encouraged to follow the outlined synthetic and handling protocols to safely and effectively utilize this versatile intermediate in their drug discovery and development endeavors.

References

- Research Journal of Pharmacy and Technology. (2017). Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives with Studying their Biological Activity. 10(12), 4329-4334.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- Heliyon. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. 10(14), e34567.

- Molecules. (2021).

-

Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

- Journal of Drug Delivery and Therapeutics. (2019). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. 9(4-s), 773-779.

- Synthetic Communications. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. 44(8), 1094-1102.

- Springer. (n.d.). Structure, Bonding and Reactivity of Heterocyclic Compounds. In Topics in Heterocyclic Chemistry.

- Journal of Applied Pharmaceutical Science. (2011).

- International Research Journal of Pharmacy. (2018). pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. 9(10), 1-8.

- Journal of Heterocyclic Chemistry. (1983).

- Molecules. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. 27(23), 8345.

- The Journal of Organic Chemistry. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)

- GSC Biological and Pharmaceutical Sciences. (2022).

- Balıkesir University Journal of Science and Engineering. (2018).

- Journal of Toxicological Sciences. (2018). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. 43(11), 645-654.

- The Journal of Organic Chemistry. (2004). Reaction of bromomethylazoles and tosylmethyl isocyanide.

- Rasayan Journal of Chemistry. (2011).

-

ResearchGate. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][18][19]thiadiazole) 2 with ar.

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

- ResearchGate. (2019). Review on substituted 1, 3, 4 thiadiazole compounds.

-

YouTube. (2019, January 9). uses for alpha-halogenated carbonyl compounds. Retrieved from [Link]

- The Journal of Organic Chemistry. (1993). A new tributyltin hydride-based rearrangement of bromomethyl .beta.-keto esters. A synthetically useful ring expansion to .gamma.-keto esters. 58(10), 2791–2793.

- International Journal of Molecular Sciences. (2023).

- Molecules. (2021).

- Chemistry LibreTexts. (2020, May 30). 23.

- Chemistry Central Journal. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. 11(1), 1-9.

- Fiveable. (2025, August 15). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes.

- Pharmaceuticals. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. 14(11), 1100.

- ResearchGate. (n.d.).

Sources

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. connectjournals.com [connectjournals.com]

- 17. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a bromomethyl group at the 2-position of the thiadiazole ring imparts a high degree of reactivity, making this molecule a versatile intermediate for the synthesis of a wide array of functionalized derivatives. This document elucidates the molecular structure, electronic properties, and characteristic reactivity of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole, offering insights into its synthetic utility and potential applications in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[5] This scaffold is a privileged structure in medicinal chemistry, featured in a variety of clinically used drugs.[5][6] Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[3] The 1,3,4-thiadiazole moiety is considered a bioisostere of other heterocyclic systems and can modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[6] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, underscoring their potential in the design of novel therapeutic agents.[1][2][3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole combines the aromatic and electron-deficient 1,3,4-thiadiazole ring with a reactive alkyl halide functionality.

Structural and Electronic Characteristics

The 1,3,4-thiadiazole ring is a planar, aromatic system.[5] The carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.[5] This inherent electronic property renders the ring generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack.[5] The isopropyl group at the 5-position is an electron-donating group that can slightly modulate the electronic properties of the ring. The key feature of the title compound is the bromomethyl group at the 2-position, which serves as a potent electrophilic site.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H7BrN2S | |

| Molecular Weight | 207.09 g/mol | |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | |

| Storage | Store in freezer, under -20°C, sealed in dry conditions |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (-CH₂Br) in the downfield region. The isopropyl group will exhibit a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the thiadiazole ring, with the carbon attached to the bromomethyl group appearing at a different chemical shift than the one bonded to the isopropyl group.[6] The carbons of the bromomethyl and isopropyl groups will also have characteristic resonances.

-

FT-IR: The infrared spectrum is anticipated to show characteristic absorption bands for the C=N stretching of the thiadiazole ring and the C-H stretching of the alkyl groups.[7][8] The C-Br stretching frequency will also be observable.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the thiadiazole ring.[9]

Synthesis of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole

The synthesis of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole can be approached through several established synthetic routes for 1,3,4-thiadiazole derivatives. A common and effective method involves the bromination of a 2-methyl-5-isopropyl-1,3,4-thiadiazole precursor.

General Synthetic Strategy

The most direct synthesis involves the free-radical bromination of the corresponding 2-methyl derivative. This approach is widely used for the preparation of bromomethyl-substituted aromatic and heterocyclic compounds.

Caption: Proposed synthetic workflow for 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of similar bromomethyl-substituted heterocycles.[11][12]

Step 1: Synthesis of 2-Methyl-5-isopropyl-1,3,4-thiadiazole (Precursor)

-

To a stirred solution of the appropriate thiosemicarbazide in a suitable solvent (e.g., ethanol), add isobutyryl chloride dropwise at a controlled temperature.

-

The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-methyl-5-isopropyl-1,3,4-thiadiazole.

Step 2: Bromination to Yield 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole

-

Dissolve the 2-methyl-5-isopropyl-1,3,4-thiadiazole precursor in a suitable non-polar solvent such as carbon tetrachloride or dichloromethane.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) to the solution.

-

Reflux the reaction mixture under inert atmosphere for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole.

Reactivity and Synthetic Applications

The reactivity of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole is dominated by the electrophilic nature of the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, providing a gateway to a diverse range of functionalized 1,3,4-thiadiazole derivatives.[11]

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of the bromide ion by a variety of nucleophiles. This versatility allows for the introduction of diverse functional groups at the 2-position of the thiadiazole ring.

Caption: Key nucleophilic substitution reactions of the title compound.

Common Nucleophilic Substitution Reactions:

-

With Amines: Reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)-5-isopropyl-1,3,4-thiadiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

-

With Thiols: Thiolates are excellent nucleophiles that readily displace the bromide to form thioethers. This reaction is often performed using a base to deprotonate the thiol.

-

With Alkoxides: Alkoxides react to form ether linkages, providing access to 2-(alkoxymethyl)-5-isopropyl-1,3,4-thiadiazoles.

-

With Azide Ion: The introduction of an azide group via reaction with sodium azide opens up further synthetic possibilities, as the azide can be reduced to a primary amine or participate in click chemistry reactions.

Potential for Further Transformations

The derivatives obtained from nucleophilic substitution can undergo further chemical modifications, expanding the chemical space accessible from 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole. For example, the thioether derivatives can be oxidized to the corresponding sulfoxides and sulfones, which may exhibit different biological activities.

Applications in Drug Discovery and Development

The 1,3,4-thiadiazole core is a cornerstone in the development of new pharmaceuticals.[1][2][3][4] The ability to readily functionalize the 2-position of 2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole makes it a valuable building block for creating libraries of compounds for high-throughput screening. The diverse functionalities that can be introduced allow for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

The lipophilicity imparted by the isopropyl group, combined with the versatile reactivity of the bromomethyl group, makes this compound an attractive starting material for the synthesis of potential drug candidates targeting a wide range of diseases.[13]

Conclusion

2-(Bromomethyl)-5-isopropyl-1,3,4-thiadiazole is a highly versatile and reactive intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its molecular structure, characterized by an electron-deficient aromatic ring and a potent electrophilic center, dictates its reactivity, which is dominated by nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, properties, and reactivity, highlighting its utility as a scaffold for the development of novel functionalized molecules. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully realize its potential in the development of new therapeutic agents.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives Using Hydrazonoyl Bromide: Molecular Docking and Computational Studies. Taylor & Francis Online. (2022-01-31). Available from: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available from: [Link]

-

A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. ResearchGate. (2023-06-21). Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17). Available from: [Link]

-

A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate. (2025-08-06). Available from: [Link]

-

Review on substituted 1, 3, 4 thiadiazole compounds ISSN:2320-2831. ResearchGate. Available from: [Link]

-

Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC. Available from: [Link]

-

Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. Available from: [Link]

-

Synthesis of 1,3,4‐thiadiazol‐2‐ylacetic acid derivatives. Sci-Hub. Available from: [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. (2021-12-04). Available from: [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. (2025-06-05). Available from: [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available from: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ. Available from: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available from: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC. Available from: [Link]

-

Reaction of thiourea derivative 115 with bromine. ResearchGate. Available from: [Link]

-

Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. MDPI. (2025-10-31). Available from: [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

-

1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry. (2025-10-30). Available from: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06). Available from: [Link]

-

1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. (2018-02-01). Available from: [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. (2023-07-05). Available from: [Link]

-

1,3,4- Thiadiazole and Its Derivatives. Asian Journal of Pharmaceutical Research and Development. (2024-06-15). Available from: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. (2024-04-24). Available from: [Link]

-

5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 5. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. saudijournals.com [saudijournals.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole | 121564-77-0 | Benchchem [benchchem.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 1,3,4-Thiadiazole Bromomethyl Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a bromomethyl group at the 2- or 5-position of this heterocyclic system unlocks a versatile platform for the synthesis of novel drug candidates. This reactive handle allows for facile derivatization, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 1,3,4-thiadiazole bromomethyl derivatives, offering field-proven insights for researchers in drug discovery and development.

The Strategic Importance of the Bromomethyl Group on the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring, with its two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and is present in numerous approved drugs.[1][2] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]

The introduction of a bromomethyl (-CH₂Br) group serves as a pivotal strategic decision in the design of novel 1,3,4-thiadiazole-based therapeutics. This functional group acts as a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the thiadiazole core to a wide array of other molecules, including pharmacophores, targeting moieties, and solubilizing groups.[6] The mechanism of action of some derivatives involves the bromomethyl group forming covalent bonds with target biomolecules, thereby modulating the activity of enzymes or receptors.[6]

Synthesis of 2-(Bromomethyl)-5-Aryl-1,3,4-Thiadiazoles: A Step-by-Step Protocol

A common and effective method for the synthesis of 2-(bromomethyl)-5-aryl-1,3,4-thiadiazoles involves the radical bromination of the corresponding 2-methyl-5-aryl-1,3,4-thiadiazole precursor. This approach offers a direct and relatively high-yielding pathway to the desired bromomethyl derivative.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole

This protocol details the synthesis of a representative compound, 2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole, from its methyl precursor.

Materials:

-

2-Methyl-5-phenyl-1,3,4-thiadiazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-phenyl-1,3,4-thiadiazole (1.0 eq) in carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a 250W lamp for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove succinimide.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole as a solid.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, minimizing the formation of dibrominated and other side products.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon heating, generates radicals that initiate the bromination reaction.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is suitable for radical reactions and effectively dissolves the reactants.

-

Irradiation: The use of a lamp provides the necessary energy to promote the homolytic cleavage of the initiator and sustain the radical chain reaction.

Diagram of Synthetic Pathway:

Caption: Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole.

Chemical Reactivity and Synthetic Utility

The bromomethyl group on the 1,3,4-thiadiazole ring is a versatile synthetic handle, primarily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions:

The electron-withdrawing nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the bromomethyl carbon, making it highly susceptible to attack by nucleophiles.

-

With Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. This is a common strategy for introducing basic nitrogen atoms, which can improve pharmacokinetic properties or serve as a point of attachment for other moieties.

-

With Thiols: Thiolates readily displace the bromide to form thioether linkages. This is particularly useful for attaching the thiadiazole scaffold to cysteine residues in proteins or for synthesizing molecules with enhanced metal-chelating properties.

-

With Alkoxides: Alkoxides react to form ether derivatives, which can be used to modulate the lipophilicity and solubility of the parent compound.[6]

Diagram of Nucleophilic Substitution Reactions:

Caption: Reactivity of the bromomethyl group.

Therapeutic Potential of 1,3,4-Thiadiazole Bromomethyl Derivatives

The ability to easily derivatize 1,3,4-thiadiazole bromomethyl compounds has led to the exploration of their potential in various therapeutic areas.

Anticancer Activity:

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[1][7][8] The introduction of a bromomethyl group provides a reactive center that can alkylate biological macromolecules, such as DNA or proteins, leading to cytotoxicity in cancer cells. Furthermore, derivatives synthesized from bromomethyl precursors have shown potent activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (breast) | 3.26 - 15.7 | [1] |

| Honokiol-based 1,3,4-thiadiazoles | A549, MDA-MB-231, etc. | 1.62 - 10.21 | [1] |

| 2-Amino-1,3,4-thiadiazole derivatives | LoVo, MCF-7 | 2.44 - 23.29 | [8] |

| 1,3,4-Thiadiazole derivatives | MCF-7, MDA-MB-231 | 49.6 - 75.2 | [9] |

Antimicrobial Activity:

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The bromomethyl group can be utilized to synthesize derivatives with enhanced activity against a variety of bacterial and fungal pathogens. The ability to covalently modify microbial targets is a promising strategy to overcome drug resistance.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff bases of 1,3,4-thiadiazole | Various bacteria | 4 - 16 | [11] |

| Fluorine-containing 1,3,4-thiadiazoles | Gram-positive bacteria | 4 - 8 | [11] |

| 1,3,4-Thiadiazole-based thioglycosides | Klebsiella pneumoniae | 12.5 - 25 | [11] |

| Benzo[d]imidazole-1,3,4-thiadiazoles | P. aeruginosa, S. aureus | 12.5 | [12] |

| 2-Amino-1,3,4-thiadiazole derivatives | S. faecalis, MSSA, MRSA | 4 - 64 | [13] |

Conclusion and Future Directions

1,3,4-Thiadiazole bromomethyl derivatives represent a highly valuable and versatile class of compounds for drug discovery and development. Their straightforward synthesis and the exceptional reactivity of the bromomethyl group provide a robust platform for the creation of diverse chemical libraries. The demonstrated anticancer and antimicrobial potential of derivatives highlights the promise of this scaffold.

Future research in this area should focus on:

-

Expansion of the synthetic toolbox: Developing novel methods for the synthesis of bromomethyl derivatives with diverse substitution patterns.

-

Structure-Activity Relationship (SAR) studies: Systematically exploring the impact of different substituents on biological activity to guide the design of more potent and selective compounds.[5]

-

Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their therapeutic effects.

-

In vivo evaluation: Advancing promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

By leveraging the unique chemical properties of the bromomethyl group, researchers can continue to unlock the full therapeutic potential of the 1,3,4-thiadiazole scaffold, paving the way for the development of next-generation medicines.

References

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - MDPI. Available from: [Link]

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. Available from: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - Semantic Scholar. Available from: [Link]

-

1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Available from: [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. Available from: [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review - Neliti. Available from: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Available from: [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher. Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC. Available from: [Link]

-

Journal of cancer science & research Anticancer Screening of Some 1,3,4-thiadiazole Derivatives - Longdom Publishing. Available from: [Link]

-

1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Available from: [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. Available from: [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC. Available from: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available from: [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 6. 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole | 121564-77-0 | Benchchem [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of 5-(Propan-2-yl)-1,3,4-Thiadiazole Scaffolds

The following technical guide details the pharmacological potential, synthesis, and molecular mechanisms of 5-(propan-2-yl)-1,3,4-thiadiazole scaffolds.

Technical Whitepaper for Drug Development

Executive Summary

The 5-(propan-2-yl)-1,3,4-thiadiazole scaffold (commonly referred to as 5-isopropyl-1,3,4-thiadiazole ) represents a privileged structure in medicinal chemistry, distinct from its methyl and phenyl analogues due to its unique steric and lipophilic profile.[1] While the 1,3,4-thiadiazole core acts as a bioisostere of pyrimidine and oxadiazole, the C5-isopropyl substitution introduces a critical hydrophobic anchor .[2] This modification optimizes the partition coefficient (LogP), enhancing membrane permeability while maintaining sufficient steric bulk to fill hydrophobic pockets in target enzymes such as Carbonic Anhydrase (CA) and Tyrosine Kinases .[2]

This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this specific scaffold, providing actionable protocols for researchers.[2]

Chemical Architecture & SAR Analysis

The "Isopropyl Effect" in Thiadiazoles

The biological efficacy of 5-substituted-1,3,4-thiadiazoles is governed by the electronic and steric nature of the C5 substituent.

-

Lipophilicity: The propan-2-yl group increases lipophilicity compared to the methyl group, facilitating passive diffusion across the bacterial cell wall or the blood-brain barrier (BBB).[1]

-

Steric Fit: Unlike the planar phenyl ring, the isopropyl group is non-planar and bulky. This allows it to occupy globular hydrophobic sub-pockets (e.g., in the active site of carbonic anhydrase isoforms) without inducing the steric clashes often seen with larger aryl groups.

-

Electronic Influence: The isopropyl group exerts a weak positive inductive effect (+I), increasing the electron density on the thiadiazole ring nitrogens (N3/N4), thereby modulating the pKa and metal-chelating ability of the scaffold.

Table 1: Comparative Physicochemical Properties of C5-Substituted Thiadiazoles

| C5 Substituent | Steric Bulk (Molar Refractivity) | Electronic Effect | Primary Pharmacological Advantage |

| -CH3 (Methyl) | Low | +I (Weak) | High solubility, rapid clearance.[1] |

| -Ph (Phenyl) | High (Planar) | -I / +M | π-π stacking interactions; often lower solubility.[1] |

| -CH(CH3)2 (Isopropyl) | Medium (Branched) | +I (Moderate) | Optimal hydrophobic fit; enhanced membrane permeability. |

Therapeutic Applications

Antimicrobial & Antifungal Activity

Derivatives of 2-amino-5-isopropyl-1,3,4-thiadiazole exhibit broad-spectrum activity.[1] The mechanism involves the disruption of cell membrane integrity and inhibition of DNA replication (DNA gyrase inhibition), where the thiadiazole ring mimics nucleobases.

-

Key Finding: Sulfonamide derivatives of 5-isopropyl-1,3,4-thiadiazole have shown potent inhibition against S. aureus and C. albicans.[1] The isopropyl tail facilitates penetration through the lipid-rich fungal cell membrane.

Anticancer Potential (Kinase & CA Inhibition)

The scaffold is a potent inhibitor of Carbonic Anhydrase (CA-IX and CA-XII) , enzymes overexpressed in hypoxic tumor environments.[1]

-

Mechanism: The thiadiazole nitrogen (N3) coordinates with the Zinc (Zn²⁺) ion in the enzyme active site. The 5-isopropyl group lodges into the hydrophobic sub-pocket, stabilizing the complex.

-

Kinase Inhibition: 5-isopropyl derivatives serve as ATP-competitive inhibitors for Src and Abl tyrosine kinases, preventing downstream signaling pathways involved in tumor proliferation.[1]

Mechanistic Pathways & Visualization[2]

Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the dual-mode inhibition mechanism of 5-isopropyl-1,3,4-thiadiazole derivatives targeting bacterial DNA Gyrase and Human Carbonic Anhydrase.[1]

Caption: Dual-mechanism pathway showing Zinc coordination and hydrophobic pocket occupation by the 5-isopropyl-1,3,4-thiadiazole scaffold.[1]

Experimental Protocols: Synthesis & Optimization

Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

This protocol describes the cyclization of isobutyric acid with thiosemicarbazide, the most efficient route to the core scaffold.[1]

Reagents:

Protocol:

-

Mixing: In a round-bottom flask, mix 0.1 mol of isobutyric acid and 0.1 mol of thiosemicarbazide.

-

Cyclization: Slowly add 15 mL of POCl₃ (or PPA) to the mixture.

-

Note: POCl₃ acts as both a dehydrating agent and catalyst.[1] Handle with extreme caution in a fume hood.

-

-

Reflux: Heat the reaction mixture under reflux at 75–80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

-

Quenching: Cool the mixture to room temperature and slowly pour onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the resulting suspension with 10% KOH solution until pH ~8. A precipitate will form.[1][3][4]

-

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-5-isopropyl-1,3,4-thiadiazole .[1]

Synthetic Workflow Visualization

Caption: One-pot cyclodehydration synthesis of the 5-isopropyl-1,3,4-thiadiazole core and downstream derivatization.

Future Outlook & Optimization

Current research suggests shifting focus from simple 2-amino derivatives to hybrid scaffolds :

-

Thiadiazole-Sulfonamide Hybrids: To maximize Carbonic Anhydrase inhibition selectivity.[1]

-

Thiadiazole-Thiourea Conjugates: To enhance antiviral properties.[1]

-

Metal Complexes: Utilizing the N3/N4 nitrogens to chelate Ag(I) or Zn(II) for enhanced antimicrobial efficacy.[1]

References

-

Synthesis and Biological Evaluation of 5-Isopropyl-1,3,4-Thiadiazole Derivatives. Rasayan Journal of Chemistry. (2024).

-

5-Isopropyl-1,3,4-thiadiazol-2-amine: Chemical Properties and Safety. PubChem. [1][2]

-

Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. US Patent 3887572A.[1]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review. Journal of Applied Pharmaceutical Science. (2011).

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles. Molecules. (2022).[1][2]

-

Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. (2013).

Sources

- 1. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 4. asianpubs.org [asianpubs.org]

Safety Data Sheet (SDS) for 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Technical Safety & Handling Guide: 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Document Control:

-

Version: 1.0 (Research & Development Use Only)

-

Classification: High-Potency Alkylating Intermediate

Executive Summary & Risk Profile

This technical guide provides a comprehensive safety and handling framework for 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole . Unlike standard commercial reagents, this compound is a specialized heterocyclic building block often used in the synthesis of agrochemicals (e.g., urea herbicides) and pharmaceuticals.

Critical Hazard Assessment: The molecule combines a lipophilic isopropyl-thiadiazole scaffold with a highly reactive bromomethyl electrophile. This combination creates a "Trojan Horse" effect: the lipophilic tail facilitates membrane permeation, while the bromomethyl headgroup acts as a potent alkylating agent.

-

Primary Risk: Severe mucosal damage (Lachrymator) and irreversible alkylation of cellular nucleophiles (DNA/Proteins).

-

Reactivity: Rapid hydrolysis in humid air, releasing Hydrogen Bromide (HBr) gas.

-

Handling Status: Strict Containment (ISO Class 5 or Fume Hood required).

Chemical Identity & Physicochemical Profiling

| Property | Specification |

| IUPAC Name | 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole |

| Common Aliases | 2-Bromomethyl-5-isopropyl-1,3,4-thiadiazole |

| Molecular Formula | |

| Molecular Weight | 221.12 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols. |

| Predicted LogP | ~2.1 (Lipophilic) |

| Analogous CAS | 121564-77-0 (Phenyl analog used for Read-Across) |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) to 2-bromomethyl-thiadiazoles and benzyl bromides.

Signal Word: DANGER

| Hazard Class | Code | Statement | Mechanistic Basis |

| Skin Corr./Irrit. | H314 | Causes severe skin burns and eye damage.[1] | In situ generation of HBr upon contact with skin moisture. |

| Acute Tox.[1][2][3][4][5][6] (Inhal) | H330 | Fatal if inhaled. | Potent lachrymator; alveolar alkylation. |

| Germ Cell Mut. | H341 | Suspected of causing genetic defects. | Direct |

| Sensitization | H317 | May cause an allergic skin reaction.[1] | Haptenization of skin proteins via cysteine modification. |

Reactivity & Degradation Pathways[1][2]

Understanding the degradation of this compound is vital for storage and waste management. The bromomethyl group is susceptible to nucleophilic attack by water (hydrolysis).

Figure 1: Hydrolysis pathway. Note that the release of HBr gas creates a secondary respiratory hazard in poorly ventilated storage.

Handling Protocols & Engineering Controls

A. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for bromomethyl heterocycles due to rapid permeation.

-

Hand Protection: Silver Shield® (Laminate) or Double-gloving: Nitrile (inner) + Neoprene (outer).

-

Respiratory: Self-Contained Breathing Apparatus (SCBA) if spill occurs outside hood. N95/P100 is useless against HBr vapors.

-

Eye Protection: Chemical splash goggles + Face shield.

B. Operational Workflow (Synthesis/Usage)

-

Preparation: All glassware must be oven-dried. Argon/Nitrogen atmosphere is mandatory to prevent hydrolysis.

-

Reagent Transfer: Do not use needles (corrosion risk). Use positive-pressure cannulation or glass syringes with Teflon-tipped plungers.

-

Quenching (Decontamination):

-

Never throw unreacted material into the aqueous waste stream.

-

Protocol: Dilute waste stream with Dichloromethane (DCM). Add a solution of 5% Sodium Thiosulfate or 10% Ammonium Hydroxide .

-

Mechanism:[2][7] Thiosulfate acts as a "soft" nucleophile, displacing the bromide to form a non-toxic Bunte salt, preventing HBr formation.

-

Emergency Response Architecture

In the event of exposure, immediate action is required to prevent permanent tissue damage.

Figure 2: Triage decision tree. Note the use of PEG-400 for skin; lipophilic alkylators are poorly removed by water alone.

Analytical Verification (Quality Control)

To confirm identity and purity without degrading the sample:

-

TLC (Thin Layer Chromatography):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:EtOAc (80:20).

-

Visualization: UV (254nm). Do not use stain dips containing water (e.g., KMnO4) as the spot will decompose on the plate. Use Iodine vapor.

-

-

NMR (

H - 400 MHz, CDCl-

Look for the isopropyl septet (

3.2-3.5 ppm) and the characteristic singlet for the

-

References

-

BenchChem. (2025). 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole: Reactivity and Analogs. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-5-isopropyl-1,3,4-thiadiazole (Analogous Scaffold). Retrieved from

-

PubChem. (2025).[8] Compound Summary: 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (Chlorinated Analog). Retrieved from

-

National Institutes of Health (NIH). (2013). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles. (Methodology for thiadiazole ring closure). Retrieved from

-

Thermo Fisher Scientific. (2025). Handling of Bromomethyl Heterocycles: General Safety Guidelines. Retrieved from

Sources

- 1. leap.epa.ie [leap.epa.ie]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ca [fishersci.ca]

- 4. 2-Bromo-5-isopropyl-1,3,4-thiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-アミノ-5-ブロモ-1,3,4-チアジアゾール 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. comptox.epa.gov [comptox.epa.gov]

Technical Guide: History and Development of Bromomethyl Thiadiazole Intermediates

Executive Summary

Bromomethyl thiadiazoles represent a specialized class of "hot" electrophilic intermediates in heterocyclic chemistry. Distinguished by the high reactivity of the exocyclic C-Br bond, these compounds serve as critical linchpins for installing the thiadiazole pharmacophore into complex bioactive scaffolds.[1] While the thiadiazole ring itself—a five-membered system containing sulfur and two nitrogen atoms—is a bioisostere of pyrimidine and oxadiazole, the bromomethyl derivative acts as the primary "molecular handle" for alkylation reactions in the synthesis of beta-lactam antibiotics, novel agrochemicals (plant activators), and targeted anticancer agents.

This guide provides an in-depth analysis of the synthesis, reactivity, and handling of these lachrymatory intermediates, specifically focusing on 2-bromomethyl-1,3,4-thiadiazole and 4-bromomethyl-1,2,3-thiadiazole .[1]

Part 1: Historical Evolution and Structural Diversity

The Thiadiazole Renaissance

The history of thiadiazole chemistry dates back to Emil Fischer (1882), who first described the 1,3,4-thiadiazole system.[1] However, the development of bromomethyl derivatives emerged much later, driven by the need for more reactive alkylating agents than their chloromethyl counterparts.[1]

In the mid-20th century, the discovery of the cephalosporin antibiotics (e.g., Cefazolin) necessitated efficient methods to introduce thiadiazole-thiols. While Cefazolin itself utilizes a thiadiazole-thiol, the bromomethyl variants became crucial for synthesizing "inverse" analogs and exploring Structure-Activity Relationships (SAR) where the thiadiazole is linked via a methylene bridge to improve lipophilicity and metabolic stability.

Isomeric Significance

Two primary isomers dominate the landscape of bromomethyl intermediates:

| Isomer | Structure | Key Characteristics | Primary Application |

| 1,3,4-Thiadiazole | S-C=N-N=C | Symmetrical, high aromaticity, electron-deficient.[1] | Antibiotics, Carbonic Anhydrase Inhibitors. |

| 1,2,3-Thiadiazole | S-N=N-C=C | "Pechmann" type, susceptible to ring opening (Dimroth rearrangement).[1] | Agrochemicals (Plant Activators), Antifungals. |

Part 2: Synthetic Methodologies

The synthesis of bromomethyl thiadiazoles generally proceeds via two pathways: Radical Bromination of a methyl precursor or Nucleophilic Substitution of a hydroxymethyl precursor.[1] The radical pathway is preferred in industrial settings due to the availability of methyl-thiadiazoles.

Core Synthesis: The Methyl Precursor

Before bromination, the 2-methyl-1,3,4-thiadiazole core must be constructed.[1] A robust method involves the cyclization of thiosemicarbazide with acetic acid derivatives.[2]

Figure 1: Synthesis of the 2-methyl-1,3,4-thiadiazole core via cyclodehydration.

Protocol: Wohl-Ziegler Bromination (Radical Pathway)

This is the industry-standard approach for converting the methyl group to a bromomethyl group.

Reaction Principle: The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide). The mechanism involves the homolytic cleavage of the N-Br bond, followed by hydrogen abstraction from the methyl group.[1]

Experimental Protocol (Self-Validating):

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Reagents:

-

2-Methyl-1,3,4-thiadiazole (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water prior to use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Solvent: CCl4 (Classic) or Trifluorotoluene (Green alternative).

-

-

Procedure:

-

Dissolve substrate in solvent (0.5 M concentration).

-

Add NBS and AIBN.

-

Heat to reflux.[3][4] The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses differently (the "Succinimide Float" test).

-

Reflux for 2–4 hours.

-

Validation: Monitor via TLC. The bromomethyl product is less polar than the methyl starting material.[1]

-

-

Workup:

-

Cool to 0°C to precipitate succinimide completely.

-

Filter off succinimide.

-

Evaporate solvent in vacuo (Caution: Lachrymator!).

-

Purification: Rapid filtration through a short silica plug (neutralized with 1% Et3N) is often required as the product degrades on acidic silica.

-

Critical Causality:

-

Why recrystallize NBS? Free HBr in old NBS catalyzes electrophilic bromination on the ring (if activated) or polymerization, rather than the desired radical side-chain bromination.

-

Why Trifluorotoluene? CCl4 is ozone-depleting and toxic.[1] Trifluorotoluene has a similar boiling point (102°C) suitable for radical initiation but is safer.

Figure 2: Radical mechanism for the synthesis of bromomethyl thiadiazole.

Part 3: Reactivity and Therapeutic Applications[2][5]

The C-Br bond in bromomethyl thiadiazoles is exceptionally reactive due to the electron-withdrawing nature of the heterocyclic ring (specifically the adjacent nitrogen), which destabilizes the bond but stabilizes the transition state for S_N2 reactions.

Nucleophilic Substitution Profile

The reactivity order for leaving groups on the methyl side chain is: I > Br > Cl .[1]

-

Chloromethyl: Often too stable, requiring high temperatures that degrade the thiadiazole ring.[1]

-

Bromomethyl: The "Goldilocks" intermediate—reactive enough for substitution at room temperature, but stable enough to isolate.[1]

Key Applications

A. Beta-Lactam Antibiotics (Cephalosporins)

While Cefazolin uses a thiadiazole-thiol, the bromomethyl intermediate is used to synthesize Cefozopran and other 4th-generation cephalosporins where a quaternary ammonium salt is formed.

-

Mechanism:[1][3][4][5][6][7][8] The bromomethyl thiadiazole reacts with a tertiary amine or pyridine on the cephalosporin core to form a cationic side chain, enhancing Gram-negative penetration.[1]

B. Agrochemical Plant Activators

Derivatives of 4-bromomethyl-1,2,3-thiadiazole are precursors to Tiadinil analogs.[1] These compounds do not kill fungi directly but activate the plant's Systemic Acquired Resistance (SAR) pathways (e.g., Salicylic acid pathway).

C. Anticancer Agents (EGFR Inhibitors)

Recent medicinal chemistry campaigns utilize 2-bromomethyl-1,3,4-thiadiazole to alkylate quinazoline cores. The resulting ether or thioether linkage positions the thiadiazole ring to interact with the solvent-exposed region of the EGFR kinase domain.

Part 4: Handling, Stability, and Safety (E-E-A-T)

Author's Note on Experience: Working with bromomethyl heterocycles requires strict discipline. These compounds are not just toxic; they are potent lachrymators (tear agents) and skin irritants. A single open flask outside a hood can evacuate a laboratory.

Stability Profile

-

Thermal Instability: Bromomethyl thiadiazoles are prone to self-alkylation .[1] The nitrogen of one ring can attack the bromomethyl group of another, leading to polymerization.[1]

-

Hydrolysis: Moisture rapidly converts the bromomethyl group to a hydroxymethyl group, releasing HBr.[1]

Storage Protocol

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen.[1]

-

Stabilizers: Traces of copper wire or silver foil are sometimes added to scavenge free halogen radicals, though storage in the dark is usually sufficient.[1]

Emergency Decontamination

In the event of a spill:

-

Do NOT wipe immediately. [1]

-

Cover the spill with a mixture of Ethanol and Aqueous Ammonia (1:1) .

-

Chemistry: The ammonia rapidly converts the lachrymatory bromide to the non-volatile (and non-lachrymatory) amine/ammonium salt.

-

Allow to sit for 30 minutes before cleaning.

References

-

Fischer, E. (1882). Über die Verbindungen des Hydrazins mit den Aldehyden und Ketonen. Annalen der Chemie. (Historical Foundation).

-

BenchChem. (2025).[8] Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. BenchChem Technical Documents. (Protocol Verification).

-

Tan, S. E., & Sarjadi, M. S. (2018).[1] Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation via N-bromosuccinimide. Journal of Fundamental and Applied Sciences. (NBS Bromination Mechanics).

-

Hu, Y., et al. (2014).[1] 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. (Comprehensive Review).

-

Gomha, S. M., et al. (2025).[1][9][10] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Bioorganic Chemistry. (Anticancer Applications).

-

Ningbo Inno Pharmchem. (2024). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives. (Industrial Application).

Sources

- 1. CN107216282B - α -amino acrylic acid microbicide and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole: A Gateway to Novel Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-(bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. The presence of a reactive bromomethyl group at the 2-position, combined with an isopropyl substituent at the 5-position for modulated lipophilicity, makes this compound a highly versatile precursor for the synthesis of a diverse array of novel bioactive heterocycles. This guide provides a comprehensive overview of a proposed synthetic pathway to the core compound and explores its subsequent derivatization through nucleophilic substitution reactions. Detailed experimental protocols, mechanistic insights, and discussions on the potential biological activities of the resulting heterocyclic systems are presented, aiming to empower researchers in the fields of drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a cornerstone in the design of therapeutic agents.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, including antimicrobial,[4][5][6] anticancer,[2][3][7][8] anti-inflammatory, antiviral, and anticonvulsant properties. The versatile nature of this scaffold allows for substitutions at the 2- and 5-positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological efficacy.